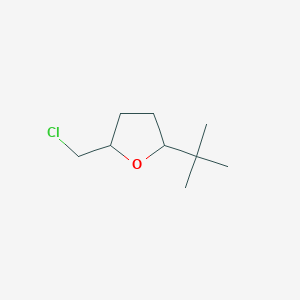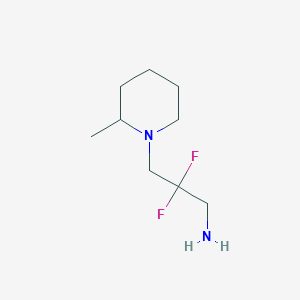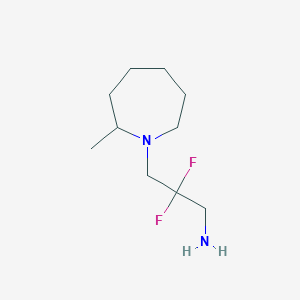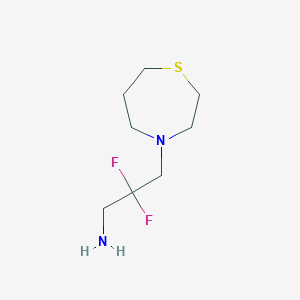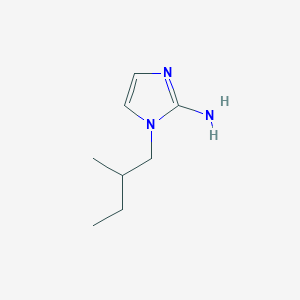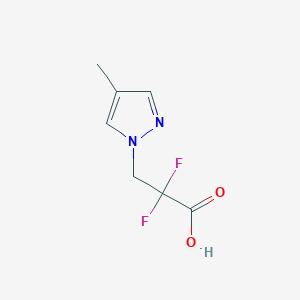
2-Chloro-4-(4-ethylphenoxy)-5-fluoropyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-(4-ethylphenoxy)-5-fluoropyrimidine is a chemical compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(4-ethylphenoxy)-5-fluoropyrimidine typically involves the reaction of 2-chloro-5-fluoropyrimidine with 4-ethylphenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for further applications.
化学反应分析
Types of Reactions
2-Chloro-4-(4-ethylphenoxy)-5-fluoropyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
科学研究应用
2-Chloro-4-(4-ethylphenoxy)-5-fluoropyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of 2-Chloro-4-(4-ethylphenoxy)-5-fluoropyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
相似化合物的比较
Similar Compounds
- 2-(2-Chloro-4-ethylphenoxy)-5-methylphenyl]acetic acid
- 2-(4-Chloro-3-ethylphenoxy)isonicotinic acid
- N-(4-chloro-2-methylphenyl)-2-(4-ethylphenoxy)acetamide
Uniqueness
2-Chloro-4-(4-ethylphenoxy)-5-fluoropyrimidine stands out due to its unique combination of a pyrimidine ring with chloro, ethylphenoxy, and fluoro substituents. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds, making it valuable for specialized applications in research and industry.
属性
分子式 |
C12H10ClFN2O |
|---|---|
分子量 |
252.67 g/mol |
IUPAC 名称 |
2-chloro-4-(4-ethylphenoxy)-5-fluoropyrimidine |
InChI |
InChI=1S/C12H10ClFN2O/c1-2-8-3-5-9(6-4-8)17-11-10(14)7-15-12(13)16-11/h3-7H,2H2,1H3 |
InChI 键 |
CAWZLVGRDKCGIU-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)OC2=NC(=NC=C2F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![10-Bromo-6-thia-1,8-diazatricyclo[7.3.0.0,3,7]dodeca-3(7),4,8-trien-2-one](/img/structure/B13172431.png)
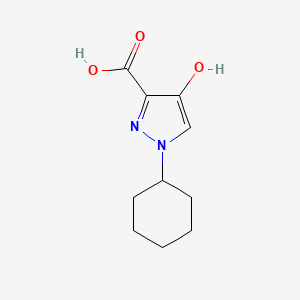
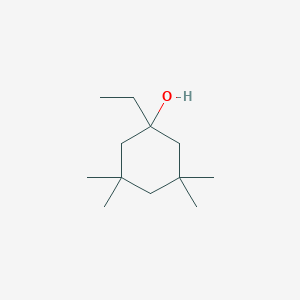
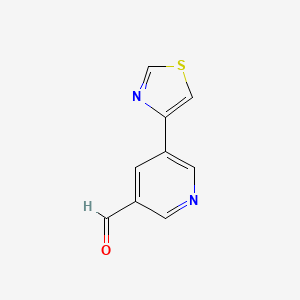
![5-Methoxy-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13172449.png)
![5-[2-(Hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde](/img/structure/B13172459.png)
